molecular formula C3H7NO B13325100 (S)-2-Aminopropanal

(S)-2-Aminopropanal

Cat. No.: B13325100
M. Wt: 73.09 g/mol
InChI Key: QPMCUNAXNMSGTK-VKHMYHEASA-N
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Description

(S)-2-Aminopropanal is an organic compound with the molecular formula C3H7NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-Aminopropanal can be synthesized through several methods. One common approach involves the reduction of (S)-2-Aminopropanoic acid using a reducing agent such as lithium aluminum hydride. Another method includes the catalytic hydrogenation of (S)-2-Aminopropanone.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of (S)-2-Aminopropanone under controlled conditions. This method ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Aminopropanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form (S)-2-Aminopropanoic acid.

    Reduction: It can be reduced to (S)-2-Aminopropanol.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia or primary amines can be used under mild conditions.

Major Products:

    Oxidation: (S)-2-Aminopropanoic acid.

    Reduction: (S)-2-Aminopropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Aminopropanal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of amino acids and peptides.

    Medicine: It is investigated for its potential role in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Aminopropanal involves its interaction with specific molecular targets and pathways. It can act as a precursor for the synthesis of biologically active molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    ®-2-Aminopropanal: The enantiomer of (S)-2-Aminopropanal with similar chemical properties but different biological activities.

    (S)-2-Aminopropanoic acid: An oxidized form of this compound.

    (S)-2-Aminopropanol: A reduced form of this compound.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and serve as a precursor for biologically active molecules makes it a valuable compound in research and industry.

Properties

Molecular Formula

C3H7NO

Molecular Weight

73.09 g/mol

IUPAC Name

(2S)-2-aminopropanal

InChI

InChI=1S/C3H7NO/c1-3(4)2-5/h2-3H,4H2,1H3/t3-/m0/s1

InChI Key

QPMCUNAXNMSGTK-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](C=O)N

Canonical SMILES

CC(C=O)N

Origin of Product

United States

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